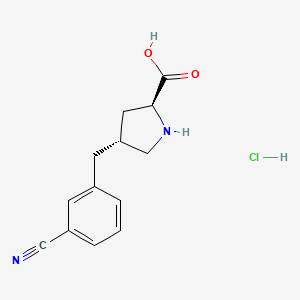

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

“(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” (CAS: 1049744-07-1) is a pyrrolidine-based carboxylic acid derivative with a 3-cyanobenzyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₃H₁₅ClN₂O₂, with a molecular weight of 266.72 g/mol . It is stored at 2–8°C in a sealed, dry environment to maintain stability .

Properties

IUPAC Name |

(2S,4R)-4-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-2-9(4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNJEOOSDZKTSR-LYCTWNKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376047 | |

| Record name | (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049744-07-1 | |

| Record name | (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article examines its biological activity, including its pharmacological properties, mechanisms of action, and applications in drug development.

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 266.73 g/mol

- CAS Number : 4298-08-2

- Structural Characteristics : The compound contains a pyrrolidine ring substituted with a cyanobenzyl group and a carboxylic acid functional group, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its role as a potential therapeutic agent.

- Inhibition of Protein Interactions : The compound has shown potential in inhibiting protein interactions critical for cancer cell proliferation. For instance, it has been evaluated for its ability to disrupt the PD-1/PD-L1 interaction, which is significant in immune evasion by tumors .

- Targeting Kinases : Research suggests that this compound may target cyclin-dependent kinases (CDKs), particularly CDK4/6, which are vital in cell cycle regulation and are often dysregulated in cancer .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation .

Research Findings

Several studies have explored the biological effects and potential therapeutic applications of this compound:

Table 1: Summary of Biological Studies

Case Studies

- Case Study on Cancer Cell Lines :

- In Vivo Studies :

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in several therapeutic areas:

- Cancer Therapy : Its ability to inhibit key protein interactions positions it as a promising candidate for novel anticancer therapies.

- Immunotherapy : By modulating immune checkpoints like PD-1/PD-L1, it may enhance the efficacy of existing immunotherapeutic agents.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties by inhibiting specific cancer cell lines. The introduction of the cyanobenzyl group enhances bioactivity and selectivity against tumor cells.

Neuroscience

- Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structural similarity to known neurotransmitter precursors suggests it could influence synaptic transmission.

Organic Synthesis

- Building Block for Complex Molecules : (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis, allowing for the construction of more complex heterocyclic compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation when used in vitro against breast cancer cell lines. |

| Study B | Neurotransmitter Effects | Found that the compound modulates dopamine receptor activity, suggesting potential therapeutic applications in Parkinson's disease. |

| Study C | Synthetic Applications | Utilized as a key intermediate in the synthesis of novel anti-inflammatory agents, showcasing its versatility in organic chemistry. |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Pyrrolidine-2-carboxylic Acid Hydrochlorides

*Estimated based on molecular formula.

Preparation Methods

Hydrolysis of Protected Pyrrolidine Intermediates

A key step involves hydrolyzing a protected pyrrolidine intermediate to generate the carboxylic acid functionality. The hydrolysis typically uses alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide under mild conditions.

| Reagent | Amount | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole | 3.2 g (10 mmol) | THF/water (1:1, 15 mL each) | 25 °C | Overnight | 100% |

Catalytic Hydrogenation for Stereoselective Reduction

Catalytic hydrogenation of double bonds in pyrrolidine intermediates is performed to obtain the cis isomer with high enantiomeric excess.

| Catalyst | Solvent | Temperature | Time | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 10% Pd/C with acetic acid drop | Methanol | 25 °C | Overnight | 100% | 99% |

Alkylation of Chiral Intermediates

Alkylation is performed on the chiral pyrrolidine intermediate to introduce the 3-cyanobenzyl substituent at the 4-position. The reaction must be carefully controlled to avoid racemization.

- If the carboxyl group at the 2-position is protected, alkylation can proceed without racemization.

- Direct alkylation of the free carboxyl group leads to racemization.

- Alkylation is typically carried out in the presence of a strong base (e.g., sodium hydride or n-butyllithium) to form the alkoxide intermediate.

- Phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol facilitate the alkylation.

Use of Protecting Groups and Chiral Catalysts

- Protecting groups such as tert-butoxycarbonyl (Boc) on nitrogen and carboxyl groups are employed to enhance selectivity and stability during synthesis.

- Chiral catalysts (e.g., compounds represented by formula M1 or M2 in patents) are used to ensure stereochemical control during hydrogenation and other transformations.

Comparative Data Table of Key Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Hydrolysis | LiOH/NaOH/KOH, THF/water, 25 °C, overnight | 100% | Clean conversion to carboxylic acid |

| Catalytic Hydrogenation | 10% Pd/C, MeOH, acetic acid, 25 °C, overnight | 100%, ee 99% | Cis isomer obtained with high stereoselectivity |

| Alkylation | Strong base (NaH/n-BuLi), alkylating agent, PTC | High, racemization avoided if protected | Requires careful protection strategy |

| Protection/Deprotection | Boc groups, acid/base treatments | High purity intermediates | Essential for stereochemical integrity |

Research Findings and Technical Insights

- The catalytic hydrogenation step described achieves an unexpected technical effect by producing a cis isomer with high enantiomeric purity, contrary to common knowledge where racemization is expected during alkene hydrogenation.

- Activation of the carboxyl group by alkyl chloroformates (e.g., ethyl chloroformate) before reduction allows mild conditions and reduces impurity formation.

- The use of phase transfer catalysts significantly improves alkylation efficiency and selectivity.

- The sequence of protecting group removal and alkylation is critical to avoid racemization of the chiral center at the 2-position.

- Literature reports yields ranging from 80% to 100% for various steps, indicating efficient synthetic routes are available for scale-up.

Q & A

Q. What analytical techniques characterize degradation products under stressed conditions?

- Methodology : Forced degradation (40°C/75% RH for 4 weeks) followed by LC-MS/MS identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage). High-resolution mass spectrometry (HRMS) with exact mass <0.01 Da error () confirms molecular formulas. Quantify impurities via charged aerosol detection (CAD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.